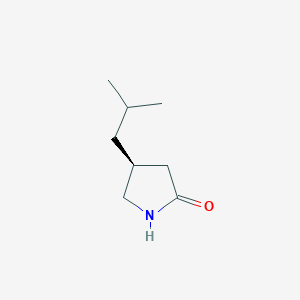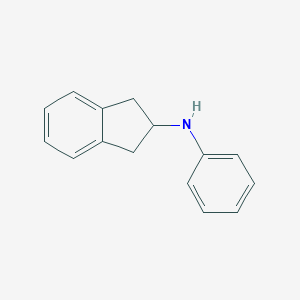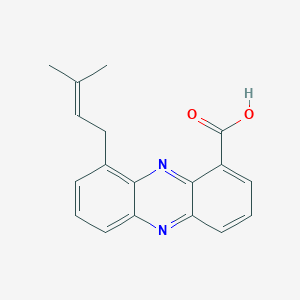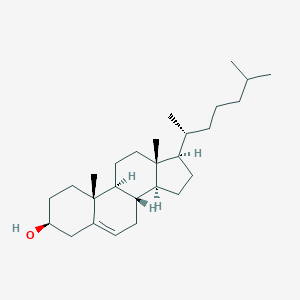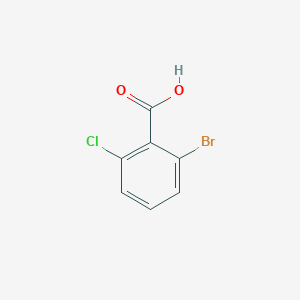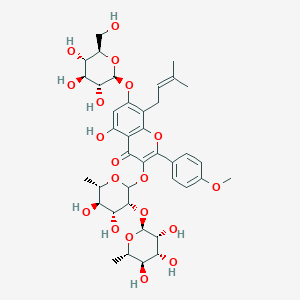
Baohuoside VI
Overview
Description
Mechanism of Action
Target of Action
Baohuoside VI, also known as Epimedin C, is a flavonoid isolated from the herbs of Epimedium brevicornum Maxim . It exhibits immunostimulatory and anticancer activities . The primary targets of this compound are tumor cells and osteoclasts .
Mode of Action
This compound interacts with its targets in several ways. In tumor cells, it inhibits their proliferation . In osteoclasts, it inhibits their formation and bone resorption function . It also interacts with arginine (ARG) at position 106 of the CYP3A4 enzyme through hydrogen bonding .
Biochemical Pathways
This compound affects multiple biochemical pathways. It inhibits osteoclast differentiation by ameliorating the activation of the MAPK and NF-kB pathways and reducing the expression of uPAR . It also impacts the metabolism of tofacitinib, a drug used to treat arthritis, by interacting with the CYP3A4 enzyme .
Pharmacokinetics
This compound’s pharmacokinetics are influenced by its interaction with other substances. For example, it has been observed to enhance the area under the concentration-time curve (AUC) of tofacitinib and decrease the clearance (CL) of tofacitinib . The impact of this compound on tofacitinib metabolism may be a mixture of non-competitive and competitive inhibition .
Result of Action
The molecular and cellular effects of this compound’s action are significant. It inhibits tumor angiogenesis in multiple myeloma via the Peroxisome Proliferator–Activated Receptor γ/Vascular Endothelial Growth Factor signaling pathway . It also inhibits osteoclastogenesis and protects against ovariectomy-induced bone loss .
Preparation Methods
Synthetic Routes and Reaction Conditions
Baohuoside VI can be synthesized through the biotransformation of Epimedium Folium flavonoids. One efficient method involves the use of fungal α-l-rhamnosidase, which hydrolyzes the terminal rhamnose of epimedin C. The enzyme α-l-rhamnosidase AmRha, expressed in Komagataella phaffii GS115, can achieve a high molar conversion rate of 92.3%. The biotransformation process involves the hydrolysis of the α-1,2-rhamnoside bond between two rhamnoses in epimedin C to produce icariin, which can further be converted to this compound.
Industrial Production Methods
Industrial production of this compound involves the extraction of Epimedium Folium flavonoids followed by biotransformation using recombinant enzymes. The process includes the high-level expression of α-l-rhamnosidase in microbial cell factories, which can efficiently convert low-value epimedin C to high-value this compound.
Chemical Reactions Analysis
Types of Reactions
Baohuoside VI undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using α-l-rhamnosidase.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Glycosylation: Glycosyltransferases in the presence of sugar donors.
Major Products Formed
Hydrolysis: Conversion to icariin and further to this compound.
Oxidation: Formation of oxidized derivatives with potential biological activities.
Glycosylation: Formation of glycosylated derivatives with enhanced solubility and bioavailability.
Scientific Research Applications
Baohuoside VI has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in the study of flavonoid biosynthesis and biotransformation.
Biology: Investigated for its role in cell signaling pathways and gene expression modulation.
Medicine: Explored for its therapeutic potential in treating osteoporosis, cancer, and inflammatory diseases.
Comparison with Similar Compounds
Baohuoside VI is structurally similar to other flavonoids derived from Epimedium, such as icariin, baohuoside I, and icaritin . These compounds share a common aglycone skeleton but differ in the type and number of sugar groups attached at the C-3 or C-7 positions . This compound is unique due to its specific glycosylation pattern, which contributes to its distinct pharmacological properties .
List of Similar Compounds
- Icariin
- Baohuoside I
- Icaritin
- Epimedin A
- Epimedin B
This compound stands out for its potent osteoprotective and anti-cancer activities, making it a valuable compound for further research and development .
Properties
IUPAC Name |
3-[(3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H50O19/c1-14(2)6-11-19-21(54-38-32(50)29(47)26(44)22(13-40)55-38)12-20(41)23-27(45)35(33(56-34(19)23)17-7-9-18(51-5)10-8-17)57-39-36(30(48)25(43)16(4)53-39)58-37-31(49)28(46)24(42)15(3)52-37/h6-10,12,15-16,22,24-26,28-32,36-44,46-50H,11,13H2,1-5H3/t15-,16-,22+,24-,25-,26+,28+,29-,30+,31+,32+,36+,37-,38+,39?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULZLIYVOYYQJRO-OODDLEJHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=C(C3=O)C(=CC(=C4CC=C(C)C)OC5C(C(C(C(O5)CO)O)O)O)O)C6=CC=C(C=C6)OC)C)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H](OC2OC3=C(OC4=C(C3=O)C(=CC(=C4CC=C(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)C6=CC=C(C=C6)OC)C)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H50O19 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10923099 | |
| Record name | 3-{[6-Deoxy-2-O-(6-deoxyhexopyranosyl)hexopyranosyl]oxy}-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-en-1-yl)-4-oxo-4H-1-benzopyran-7-yl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10923099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
822.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119760-73-5 | |
| Record name | Baohuoside VI | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119760735 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-{[6-Deoxy-2-O-(6-deoxyhexopyranosyl)hexopyranosyl]oxy}-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-en-1-yl)-4-oxo-4H-1-benzopyran-7-yl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10923099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of Baohuoside VI?
A1: this compound is a flavonol glycoside. While its exact molecular weight isn't specified in the provided abstracts, its structure is described as 3, 5, 7-trihydroxy-4'-methoxyl-8-prenylflavone-3-O-α-L-rhamnopyranosyl (4←1)-α-L-rhamnopyranosyl-7-O-β-D-glucopyranoside [, ]. This complex structure points to a high molecular weight. Spectroscopic data, including UV, IR, MS, 1HNMR, and 13CNMR, have been used to confirm its structure [, ].
Q2: From which plant species has this compound been isolated?
A2: this compound has been isolated from the aerial parts of Epimedium acuminatum [, ] and Epimedium davidii []. These findings suggest that this compound might be present in other species within the Epimedium genus, warranting further investigation.
Q3: Are there any other flavonoids found alongside this compound in Epimedium species?
A3: Yes, several other flavonoids have been identified alongside this compound in various Epimedium species. These include:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


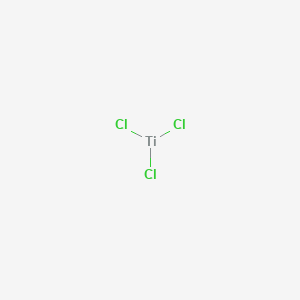
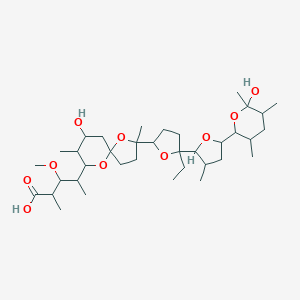
![1-Tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B58224.png)
